![molecular formula C14H9BrClIO3 B262109 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate](/img/structure/B262109.png)
4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate
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Overview
Description
4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate (BCIMB) is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is used in a variety of applications due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate is not fully understood. However, it is believed that 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate acts as a nucleophile and undergoes substitution reactions with electrophilic compounds. This results in the formation of new compounds with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate are not well studied. However, it is believed that 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate may have potential therapeutic effects due to its ability to inhibit the growth of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate include its limited solubility in organic solvents and its high cost.
Future Directions
There are several future directions for the use of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate in scientific research. One potential area of research is the synthesis of new compounds with unique properties using 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate as a reagent. Another potential area of research is the study of the biochemical and physiological effects of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate and its derivatives. Additionally, 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate may have potential applications in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate is a chemical compound that has a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis and has potential therapeutic applications due to its ability to inhibit the growth of cancer cells and reduce inflammation. While there are limitations to using 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate in lab experiments, its unique properties make it a valuable tool for researchers in a variety of fields. Future research on 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate and its derivatives may lead to the development of new therapeutic agents and the synthesis of new compounds with unique properties.
Synthesis Methods
The synthesis of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate involves the reaction of 4-bromo-2-chlorophenol with 3-iodo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate as a white solid with a melting point of 97-98°C.
Scientific Research Applications
4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate is widely used in scientific research due to its unique properties. It is primarily used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. 4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate has been used in the synthesis of a variety of compounds such as antitumor agents, anti-inflammatory agents, and antifungal agents.
properties
Product Name |
4-Bromo-2-chlorophenyl 3-iodo-4-methoxybenzoate |
---|---|
Molecular Formula |
C14H9BrClIO3 |
Molecular Weight |
467.48 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C14H9BrClIO3/c1-19-13-4-2-8(6-11(13)17)14(18)20-12-5-3-9(15)7-10(12)16/h2-7H,1H3 |
InChI Key |
MJZODDAGLVXACB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl)I |
Origin of Product |
United States |
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